molecular formula C17H13ClN2O2 B13138438 4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride

4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride

Cat. No.: B13138438
M. Wt: 312.7 g/mol
InChI Key: GGXFGCYISXVFRV-UHFFFAOYSA-N
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Description

4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride is an organic compound that features a benzoyl chloride functional group attached to a phenyl ring, which is further substituted with a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the oxadiazole ring to the phenyl ring: This step involves the use of a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the oxadiazole is reacted with a halogenated phenyl compound in the presence of a palladium catalyst.

    Introduction of the benzoyl chloride group: The final step involves the acylation of the phenyl ring with benzoyl chloride under Friedel-Crafts acylation conditions, typically using aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The benzoyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.

    Electrophilic aromatic substitution: The phenyl ring can undergo reactions such as nitration, sulfonation, or halogenation.

    Oxidation and reduction: The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or alcohols, often in the presence of a base such as pyridine or triethylamine.

    Electrophilic aromatic substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Oxidation and reduction: Reagents like hydrogen peroxide for oxidation and hydrazine for reduction.

Major Products

    Amides and esters: Formed from nucleophilic substitution reactions.

    Nitro, sulfonyl, and halogenated derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be employed in the development of probes for studying biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The oxadiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-[2-Methyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]benzoyl chloride: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-[2-Methyl-4-(5-methyl-1,3,4-triazol-2-yl)phenyl]benzoyl chloride: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to its thiadiazole and triazole analogs. This uniqueness can be leveraged in designing compounds with specific biological or material properties.

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride

InChI

InChI=1S/C17H13ClN2O2/c1-10-9-14(17-20-19-11(2)22-17)7-8-15(10)12-3-5-13(6-4-12)16(18)21/h3-9H,1-2H3

InChI Key

GGXFGCYISXVFRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)Cl

Origin of Product

United States

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